molecular formula C12H9F3N2O2 B11850253 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B11850253
M. Wt: 270.21 g/mol
InChI Key: UWGVHVMPUHRUNY-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

UWGVHVMPUHRUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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